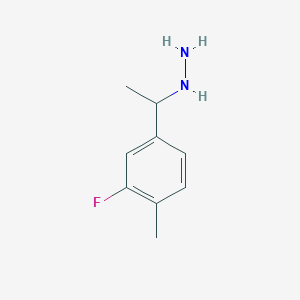
1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydrazine is an organic compound with the molecular formula C9H13FN2. It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an ethyl hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydrazine typically involves the reaction of 3-fluoro-4-methylacetophenone with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process .
化学反応の分析
Types of Reactions: 1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines .
科学的研究の応用
1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with various biomolecules, leading to alterations in their function. The fluorine atom and methyl group may also influence the compound’s reactivity and interactions .
類似化合物との比較
1-(1-(3-Fluoro-4-methylphenyl)ethyl)amine: Similar structure but with an amine group instead of hydrazine.
1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydroxylamine: Contains a hydroxylamine group.
1-(1-(3-Fluoro-4-methylphenyl)ethyl)thiohydrazine: Contains a thiohydrazine group.
Uniqueness: 1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydrazine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and hydrazine moieties makes it a versatile compound for various applications .
特性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)ethylhydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-6-3-4-8(5-9(6)10)7(2)12-11/h3-5,7,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUILQMYBKQQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2798192.png)
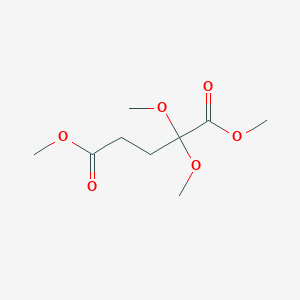
![2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2798196.png)
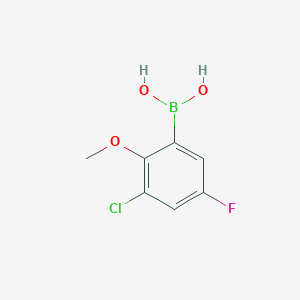
![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2798203.png)
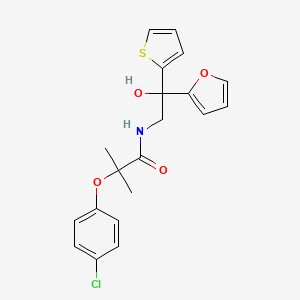
![3-(Benzenesulfonyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2798205.png)
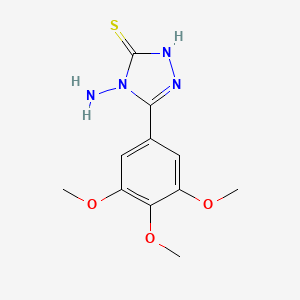
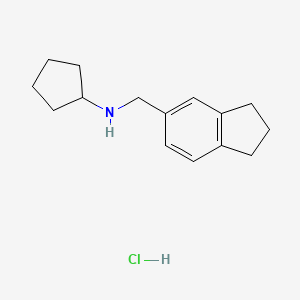
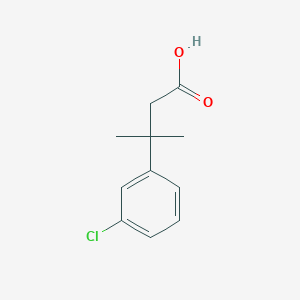
![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2798210.png)
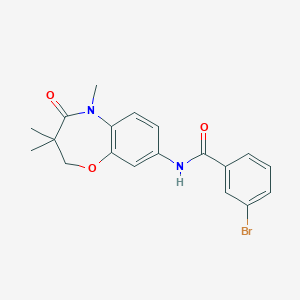
![1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2798212.png)
![2,4-dichloro-5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2798214.png)
